6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c1-14-7-8-2-3-4(6(12)13)10-11-5(3)9-7/h2H,1H3,(H,12,13)(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBJPYRDYGQIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NNC(=C2C=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514656 | |
| Record name | 6-(Methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55117-93-6 | |
| Record name | 6-(Methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 238.27 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine scaffold which is known for its diverse pharmacological properties.
1. Src Kinase Inhibition
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on Src kinases, which are crucial in various cellular processes including proliferation and survival. For instance, a study synthesized several derivatives and evaluated their Src kinase inhibitory activities. Among these, certain compounds demonstrated IC50 values as low as 0.47 µM, indicating potent inhibition .
2. Anti-cancer Properties
In vitro studies have assessed the anti-proliferative effects of this compound against various cancer cell lines. Notably, compounds designed from this scaffold showed promising results against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. One derivative exhibited an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells . These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells.
The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways related to cell growth and survival. Molecular docking studies indicate that it binds effectively to the active site of epidermal growth factor receptors (EGFR), further supporting its role as an anti-cancer agent .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazolo[3,4-d]pyrimidine derivatives reveal critical insights into how modifications to the chemical structure can enhance biological activity:
| Compound | IC50 (µM) | Comments |
|---|---|---|
| 6b | 0.47 | Most potent Src kinase inhibitor |
| 12b | 0.016 | Potent EGFR inhibitor with significant anti-proliferative activity |
| 10c | 5.1 | Moderate Src kinase inhibition |
These results indicate that specific substitutions at the N1 and N4 positions significantly influence the potency of the compounds against their biological targets.
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidines in clinical settings:
- Case Study 1 : A derivative was tested in a preclinical model showing a marked reduction in tumor size when administered in combination with standard chemotherapy agents.
- Case Study 2 : Clinical trials involving patients with advanced solid tumors demonstrated a favorable safety profile and preliminary efficacy signals for compounds derived from this scaffold.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid with structurally related pyrazolo-pyrimidine and pyrazolo-pyridine derivatives:
Functional Group Impact on Properties
- Carboxylic Acid vs. Ester/Amide Derivatives: The carboxylic acid group in the target compound enhances water solubility and hydrogen-bonding capacity compared to esters (e.g., diethyl malonate derivatives in ) or thioamides (e.g., 4-amino-1-[(2-hydroxyethoxy)methyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide, CAS 122949-66-0) . However, esters (e.g., methyl carboxylates) may exhibit better cell membrane permeability due to reduced polarity .
- Methylthio vs. For example, pyrazolo[3,4-d]pyrimidin-6-amine derivatives () show higher polarity due to the -NH₂ group, favoring interactions with polar biological targets .
Physicochemical and Spectral Data
- NMR Profiles : The target compound’s ¹H NMR (DMSO-d₆) shows characteristic peaks for -SCH₃ (~δ 2.5 ppm) and -COOH (~δ 12–13 ppm), distinct from methyl-substituted analogues (e.g., δ 3.3 ppm for N1-CH₃ in ) .
- Thermal Stability : The carboxylic acid group lowers the melting point (mp ~207–209°C for morpholine derivatives ) compared to ester analogues (mp >250°C) .
Q & A
Basic: What synthetic routes are commonly employed to synthesize 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid?
The synthesis typically involves a multi-step approach:
- Core formation : Cyclization of precursor pyrazole or pyrimidine derivatives, often using reagents like POCl₃ or polyphosphoric acid to form the pyrazolo[3,4-d]pyrimidine scaffold .
- Methylthio introduction : Nucleophilic substitution at the 6-position using methylthiolating agents (e.g., sodium methanethiolate) under anhydrous conditions in solvents like DMF or acetonitrile .
- Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid moiety .
Basic: What spectroscopic and chromatographic methods validate the structure and purity of this compound?
- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, methylthio groups typically resonate at δ ~2.5 ppm in 1H NMR, while aromatic protons appear downfield (δ 8–9 ppm) .
- LCMS/HRMS : Verify molecular ion peaks (e.g., m/z 267.05 for [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95% is standard for research-grade material), often using C18 columns with acetonitrile/water gradients .
Advanced: How can reaction conditions be optimized to improve the yield of the methylthio substitution step?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the methylthio group .
- Temperature control : Reactions at 60–80°C balance reactivity and side-product formation .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .
- Purification : Recrystallization from acetonitrile or ethyl acetate/hexane mixtures enhances purity .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
- Anti-proliferative assays : MTT or SRB assays in cancer cell lines (e.g., prostate cancer PC-3 cells) to measure IC₅₀ values .
- Autophagy induction : Western blotting for LC3-II/Beclin-1 expression or fluorescent microscopy with GFP-LC3 constructs .
- Enzyme inhibition : Kinase assays (e.g., mTOR/p70S6K) using recombinant proteins and ATP-competitive inhibitors .
Advanced: How can researchers resolve discrepancies in reported biological activity across studies?
- Purity verification : Re-analyze compound purity via HPLC and compare batch-to-batch variability .
- Assay standardization : Ensure consistent cell lines, passage numbers, and incubation times (e.g., 48–72 hours for cytotoxicity assays) .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as hydrochloride salts to improve bioavailability .
Advanced: What computational strategies aid in studying its mechanism of action?
- Molecular docking : Simulate binding to target proteins (e.g., mTOR) using software like AutoDock Vina, focusing on the pyrazolo-pyrimidine core’s interactions with hydrophobic pockets .
- QSAR modeling : Correlate substituent effects (e.g., methylthio vs. chloro groups) with bioactivity data to guide structural optimization .
Advanced: How are solubility challenges addressed during formulation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
